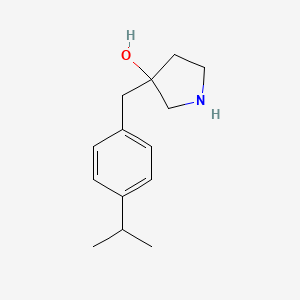

3-(4-Isopropylbenzyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-[(4-propan-2-ylphenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C14H21NO/c1-11(2)13-5-3-12(4-6-13)9-14(16)7-8-15-10-14/h3-6,11,15-16H,7-10H2,1-2H3 |

InChI Key |

OOHAFKJAOCGINL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2(CCNC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Isopropylbenzyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of the 3-(4-Isopropylbenzyl)pyrrolidin-3-ol Framework

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.inhilarispublisher.com By mentally deconstructing the target molecule, chemists can identify simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the analysis begins by disconnecting the molecule at key bonds to reveal potential precursors.

A primary disconnection can be made at the C3-benzyl bond, suggesting a precursor such as a 3-oxopyrrolidine derivative and a 4-isopropylbenzyl organometallic reagent. Another strategic bond cleavage is within the pyrrolidine (B122466) ring itself, which opens up a variety of methods for its construction. This approach breaks down the complex structure into more manageable fragments, guiding the synthetic route. hilarispublisher.comscitepress.org

Strategies for the Construction of the Pyrrolidin-3-ol Core

The pyrrolidin-3-ol core is a significant structural element in many bioactive compounds. researchgate.net Its synthesis has been the focus of considerable research, leading to the development of several effective methodologies.

Ring-Closing Reactions and Cyclizations

Ring-closing reactions are fundamental to the synthesis of cyclic compounds like pyrrolidine. These reactions involve the formation of a new bond between two ends of a linear molecule to create a ring.

Intramolecular aminocyclization is a powerful method for constructing nitrogen-containing heterocycles. nih.govrecercat.cat This approach involves the cyclization of an amino group onto an electrophilic center within the same molecule. For the synthesis of the pyrrolidin-3-ol core, a common strategy involves the use of a precursor containing both an amino group and a reactive functional group, such as an epoxide or a double bond.

For instance, the bromination of a remote double bond in an amino-containing substrate can be followed by an intramolecular aminocyclization to stereoselectively form the pyrrolidine ring. nih.govrsc.org This method offers a high degree of control over the stereochemistry of the final product. Another approach involves the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by various transition metals to yield pyrrolidines. organic-chemistry.org Biocatalytic methods using engineered enzymes have also been developed for the intramolecular C(sp³)–H amination to construct chiral pyrrolidines. acs.orgresearchgate.net

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product |

| Aminoalkene | Bromination-Aminocyclization | Br₂, Base | Pyrrolidine Derivative |

| Alkyl Azide | Intramolecular C-H Amination | Rhodium Catalyst | Pyrrolidine Derivative |

| Organic Azide | Biocatalytic C-H Amination | Engineered Cytochrome P411 | Chiral Pyrrolidine |

A versatile strategy for synthesizing substituted pyrrolidines involves a sequence of an organocatalytic asymmetric Michael addition followed by a reductive cyclization. nih.govacs.org This method allows for the construction of highly functionalized pyrrolidine rings with excellent control over stereochemistry. nih.gov

The process typically begins with the Michael addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral organocatalyst. nih.govresearchgate.net This step establishes the stereocenters that will be present in the final pyrrolidine ring. The resulting Michael adduct is then subjected to a reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes onto the carbonyl group to form the pyrrolidine ring. researchgate.netbohrium.com This sequence has been successfully applied to the synthesis of various pyrrolidine derivatives, including those with trifluoromethyl groups. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Intermediate | Final Product |

| 1,1,1-Trifluoromethylketone | Nitroolefin | Organocatalyst | Michael Adduct | Trisubstituted 2-Trifluoromethyl Pyrrolidine |

| Aldehyde | Nitroalkene | Peptide-Thiourea Catalyst | Michael Adduct | Disubstituted Pyrrolidine |

| Indolylidenecyanoester | Nitroalkane | Organocatalyst, Metal Catalyst | Nitro-Michael Adduct | Spiro[oxindole-3,3′-pyrrolidine] |

The 1,3-dipolar cycloaddition is a powerful and widely used reaction for the synthesis of five-membered heterocycles, including pyrrolidines. rsc.orgwikipedia.org This reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.org The versatility of this method allows for the creation of a wide range of substituted pyrrolidines with high regio- and stereoselectivity. rsc.orgacs.org

Azomethine ylides, which are key intermediates in this process, can be generated in situ from various precursors, including imines of α-amino acids. mdpi.comnih.gov The subsequent cycloaddition with an electron-deficient alkene leads to the formation of the pyrrolidine ring, often with the creation of multiple new stereocenters in a single step. nih.gov Catalytic asymmetric versions of this reaction have been developed to provide enantiomerically enriched pyrrolidine derivatives. rsc.org

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Resulting Heterocycle |

| Isatin and α-amino acid | 1,4-Enedione | EtOH, Room Temperature | N-fused Pyrrolidinyl Spirooxindole |

| N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | Densely Substituted Pyrrolidine |

| Amide/Lactam with β-ester | Electron-deficient Alkene | Iridium Catalyst (Vaska's complex) | Functionalized Pyrrolidine |

The tandem aza-Cope rearrangement-Mannich cyclization is a highly effective method for the stereoselective synthesis of substituted pyrrolidines. acs.orgwikipedia.org This reaction sequence involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an unsaturated iminium ion (aza-Cope rearrangement), followed by an intramolecular Mannich cyclization of the resulting enol intermediate. acs.orgemich.edu

This powerful cascade reaction allows for the construction of complex pyrrolidine structures from relatively simple starting materials in a single synthetic operation. wikipedia.org The reaction is often initiated by the condensation of an amino alcohol with an aldehyde to form the key iminium ion intermediate. acs.org The stereochemical outcome of the reaction is often highly predictable, making it a valuable tool in asymmetric synthesis. rsc.org Iron(III) salts have been shown to be effective catalysts for this transformation. nih.gov

| Reactants | Reaction Type | Key Features | Product |

| Amino Alcohol, Aldehyde | Aza-Cope Rearrangement-Mannich Cyclization | Tandem wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization | Acyl-substituted Pyrrolidine |

| 3-Amino-4-vinyltetrahydro-2H-pyran-4-ol derivatives | Aza-Cope Rearrangement-Mannich Cyclization | High yield and diastereoselectivity | cis- and trans-fused Pyrrolidine containing bicyclic azepines and oxepines |

| 2-Hydroxy homoallyl tosylamine, Aldehydes | Iron(III)-catalyzed Aza-Cope-Mannich Cyclization | Consecutive generation of γ-unsaturated iminium ion, rearrangement, and Mannich reaction | trans-3,5-dialkyl Pyrrolidines |

Cyclocondensations and Related Ring Formations

The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Cyclocondensation reactions provide a powerful means to construct the five-membered heterocyclic core from acyclic precursors. One plausible approach involves the intramolecular cyclization of an appropriately substituted aminohalide or aminoepoxide. For instance, a precursor such as 1-amino-4-(4-isopropylphenyl)-2-(oxiran-2-yl)pentan-2-ol could undergo an intramolecular ring-opening of the epoxide by the terminal amine to furnish the desired pyrrolidin-3-ol skeleton.

Another prominent strategy is the use of [3+2] cycloaddition reactions, which involve the reaction of a three-atom component with a two-atom component to form a five-membered ring. Azomethine ylides are common three-atom components for the synthesis of pyrrolidines. acs.org The reaction of an azomethine ylide with a suitable dipolarophile can lead to highly substituted pyrrolidines in a stereoselective manner. For the synthesis of the target compound, a strategy could involve the reaction of an azomethine ylide with an alkene bearing a 4-isopropylbenzyl group, followed by subsequent oxidation at the 3-position.

A key method for preparing chiral 3-hydroxypyrrolidine involves the hydrogenation of chiral 3-hydroxybutyronitrile (B154976) derivatives that are substituted with a leaving group at the 4-position. This process simultaneously reduces the nitrile group and facilitates an in situ intramolecular cyclization to form the pyrrolidine ring. google.com

| Cyclization Strategy | Precursor Type | Key Transformation | Potential for Stereocontrol |

| Intramolecular Cyclization | Aminoepoxide or Aminohalide | Nucleophilic attack of the amine on an electrophilic carbon | High, dependent on the stereochemistry of the acyclic precursor |

| [3+2] Cycloaddition | Azomethine ylide and alkene | Concerted or stepwise cycloaddition | High, can be controlled by chiral auxiliaries or catalysts acs.org |

| Reductive Cyclization | 4-Halo-3-hydroxybutyronitrile | Catalytic hydrogenation and in situ cyclization | High, starting from an optically pure precursor google.com |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to building the pyrrolidine ring from scratch is to modify a pre-existing pyrrolidine scaffold. This approach can be highly efficient, particularly when suitable starting materials are readily available.

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. For the synthesis of this compound, the introduction of the hydroxyl group at the C3 position of a 3-(4-isopropylbenzyl)pyrrolidine precursor is a key step.

Recent advances have demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation at the C3 position of proline derivatives, which could be adapted for the introduction of other functional groups. acs.orgacs.org While direct C-H hydroxylation at the C3 position of a pyrrolidine bearing a C3-substituent is challenging, biocatalytic methods offer a promising alternative. For example, the use of monooxygenase enzymes, such as those from Sphingomonas sp., has been shown to effectively hydroxylate N-protected pyrrolidines at the 3-position with high regio- and stereoselectivity. researchgate.net This enzymatic approach could potentially be applied to a precursor like N-protected 3-(4-isopropylbenzyl)pyrrolidine.

The nitrogen atom of the pyrrolidine ring plays a crucial role in directing the synthesis and influencing the properties of the final compound. N-derivatization with a suitable protecting group is often a necessary step to prevent unwanted side reactions and to control the stereochemical outcome of subsequent transformations. jocpr.com

Commonly used protecting groups for the pyrrolidine nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn). The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal in the final steps of the synthesis. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz and Bn groups are typically removed by hydrogenolysis. The presence of a bulky N-protecting group can also influence the stereoselectivity of reactions at other positions of the pyrrolidine ring. google.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide or chloride | Hydrogenolysis (H₂, Pd/C) |

Introduction of the Isopropylbenzyl Moiety

Carbon-Carbon Bond Forming Reactions: Cross-Coupling and Alkylation Strategies

A highly convergent and efficient method for the synthesis of this compound involves the addition of an organometallic reagent to a pyrrolidin-3-one precursor. Specifically, the Grignard reagent derived from 4-isopropylbenzyl chloride or bromide can be reacted with N-protected pyrrolidin-3-one. This reaction accomplishes both the formation of the carbon-carbon bond between the benzyl group and the C3 position of the pyrrolidine ring, and the simultaneous generation of the tertiary alcohol. youtube.comlibretexts.org

The success of this approach relies on the availability of the pyrrolidin-3-one starting material, which can be synthesized through various routes, including the oxidation of pyrrolidin-3-ol or the cyclization of appropriate acyclic precursors. chemrxiv.org

Stereoselective Introduction of the 4-Isopropylbenzyl Group

Achieving stereoselectivity in the introduction of the 4-isopropylbenzyl group is crucial if an enantiomerically pure product is desired. When adding a Grignard or other organometallic reagent to a prochiral pyrrolidin-3-one, the two faces of the carbonyl group are often diastereotopic, especially if a chiral N-protecting group is present. This can lead to a diastereoselective addition, favoring one enantiomer over the other.

To achieve high levels of stereocontrol, several strategies can be employed:

Use of a Chiral Auxiliary: A chiral group attached to the pyrrolidine nitrogen can direct the incoming nucleophile to one face of the carbonyl group.

Chiral Catalysis: A chiral Lewis acid or other catalyst can coordinate to the carbonyl oxygen and the organometallic reagent, creating a chiral environment that favors the formation of one enantiomer.

Substrate Control: If the pyrrolidine ring already contains stereocenters, they can influence the stereochemical outcome of the addition reaction.

For example, the alkylation of chiral 4-substituted pyrrolidin-2-ones has been shown to proceed with high stereoselectivity, and this principle could be extended to the synthesis of 3-substituted pyrrolidin-3-ols. researchgate.net

Borrowing Hydrogen C-Alkylation Methodologies

The Borrowing Hydrogen (BH) methodology represents a powerful and atom-economical approach for forming carbon-carbon bonds. rsc.orgnih.gov This strategy enables alcohols to be used as alkylating agents, providing a greener alternative to traditional methods that often rely on pre-functionalized organohalides. ox.ac.uk The core principle of the BH process involves a temporary, catalyst-mediated oxidation of a primary or secondary alcohol to a reactive carbonyl intermediate. nih.gov This intermediate then reacts with a nucleophile, and the catalyst, which had "borrowed" the hydrogen, returns it in a final reduction step to yield the alkylated product. nih.gov

In the context of synthesizing precursors for this compound, a BH C-alkylation could be envisioned for coupling a pyrrolidine-based nucleophile with 4-isopropylbenzyl alcohol. The general mechanism proceeds through three main steps:

Dehydrogenation: A transition-metal catalyst (commonly based on iridium or ruthenium) abstracts hydrogen from the substrate alcohol (e.g., 4-isopropylbenzyl alcohol), forming a metal-hydride species and the corresponding aldehyde (4-isopropylbenzaldehyde). rsc.orgnih.gov

Condensation: The in situ generated aldehyde reacts with a carbon nucleophile. For instance, an enolate derived from an N-protected pyrrolidin-3-one could undergo an aldol-type condensation.

Hydrogenation: The metal-hydride complex reduces the intermediate from the condensation step, regenerating the catalyst and forming the final C-C bond. researchgate.net

This methodology has been successfully applied to the synthesis of substituted pyrrolidines and piperidines. rsc.orgresearchgate.net Iridium(III) catalysts have proven particularly effective for the synthesis of 3-pyrrolidinols from acyclic precursors like 1,2,4-butanetriol (B146131) and primary amines. researchgate.netresearchgate.net While direct C-alkylation at the C3 position of a pre-formed pyrrolidin-3-ol is challenging, the BH principle is highly relevant for creating the carbon skeleton in related synthetic intermediates. rsc.org

Table 1: Catalysts in Borrowing Hydrogen C-Alkylation

| Catalyst Type | Metal Center | Typical Application | Reference |

| Iridacycle Complex | Iridium (Ir) | Annulation of diols and amines to form chiral N-heterocycles | organic-chemistry.org |

| Cp*Ir Complex | Iridium (Ir) | N-heterocyclization of primary amines with diols | organic-chemistry.org |

| Ru(p-cymene)Cl₂]₂ | Ruthenium (Ru) | N-alkylation and N-heterocyclization of amines | organic-chemistry.org |

Formation and Manipulation of the Tertiary Hydroxyl Group

The defining feature of this compound is the tertiary hydroxyl group at the C3 position of the pyrrolidine ring. The most direct and common method for constructing this functional group is through the nucleophilic addition of an organometallic reagent to a ketone precursor.

The typical synthetic sequence involves:

Preparation of the Ketone: An N-protected pyrrolidin-3-one serves as the key electrophilic intermediate. The synthesis of such 3-oxopyrrolidones can be achieved through various routes, often involving the cyclization of acyclic precursors followed by oxidation of a secondary alcohol to the ketone. chemrxiv.org

Organometallic Addition: The 4-isopropylbenzyl moiety is introduced using an organometallic reagent. The most common choices are a Grignard reagent (4-isopropylbenzylmagnesium bromide) or an organolithium reagent (4-isopropylbenzyllithium). This reagent attacks the carbonyl carbon of the N-protected pyrrolidin-3-one.

Aqueous Workup: The reaction is quenched with an aqueous acid solution, which protonates the resulting alkoxide to yield the desired tertiary alcohol.

Once formed, the tertiary hydroxyl group can be a handle for further molecular manipulation, although this falls outside the direct synthesis of the target compound. Potential subsequent reactions could include dehydration to form an alkene or conversion into a leaving group for nucleophilic substitution, though such reactions can be challenging at a sterically hindered tertiary center.

Chemo- and Regioselective Considerations in Multi-step Synthesis

In a multi-step synthesis of a molecule like this compound, chemo- and regioselectivity are paramount to ensure the desired outcome and maximize yield.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. A primary challenge in this synthesis is the presence of two nucleophilic sites: the secondary amine of the pyrrolidine ring and the potential carbanion or enolate used for C-C bond formation. To prevent unwanted side reactions, such as N-alkylation, the pyrrolidine nitrogen is almost invariably masked with a protecting group. This ensures that the organometallic reagent for the tertiary alcohol formation reacts exclusively at the C3-carbonyl.

Regioselectivity is the control of the reaction at a specific position on the molecule. The synthesis is designed to specifically functionalize the C3 position. For example, in the key step involving the addition of the 4-isopropylbenzyl group, the reaction is directed to the carbonyl at C3 of the pyrrolidinone precursor. Methods like [3+2] cycloaddition reactions, while used for building complex pyrrolidine systems, highlight the importance of controlling the orientation of reacting partners to achieve a single regioisomeric product. mdpi.comnih.gov The choice of starting materials and reaction pathway is critical to avoid the formation of isomers, such as substitution at the C2 or C4 positions of the pyrrolidine ring.

Protecting Group Chemistry and Deprotection Protocols in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex molecules containing multiple reactive sites. wikipedia.org In the synthesis of this compound, the secondary amine of the pyrrolidine ring must be protected to prevent it from interfering with subsequent reactions, particularly the addition of the organometallic reagent. ucoz.com

Desirable properties of a protecting group include ease of installation, stability under the conditions of subsequent reaction steps, and ease of selective removal under mild conditions. ucoz.com For the pyrrolidine nitrogen, the most common protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc (tert-butoxycarbonyl) Group: This group is widely used due to its stability to many nucleophilic and basic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Cbz (Benzyloxycarbonyl) Group: The Cbz group is stable to acidic and some basic conditions. It is introduced using benzyl chloroformate (CbzCl). Its key advantage is that it can be removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a process that does not affect most other functional groups. ucoz.com

Table 2: Common Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Reference |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | ucoz.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | ucoz.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | ucoz.com |

Scalability and Efficiency of Synthetic Routes

The transition of a synthetic route from a laboratory scale to industrial production introduces numerous challenges related to cost, safety, and efficiency. For the synthesis of this compound, several factors would influence its scalability.

Cost of Reagents: Routes employing expensive transition-metal catalysts, such as those used in Borrowing Hydrogen methodologies (e.g., iridium), may be less economically viable on a large scale unless catalyst loading can be minimized and recycling is efficient. ox.ac.uk

Reaction Conditions: The use of cryogenic temperatures for organometallic reactions or high pressures for hydrogenations requires specialized industrial equipment, adding to the cost and complexity of the process.

Purification and Isolation: A significant challenge in scaling up the synthesis of polar, water-soluble compounds like pyrrolidin-3-ol derivatives is purification. google.com Removal of inorganic salts from reaction workups often requires multiple extractions or distillations. Azeotropic distillation may be necessary to remove water before final product isolation, a process that can be energy-intensive. google.com Patent literature for related compounds like (3S)-pyrrolidin-3-ol highlights the difficulties in removing salts and achieving high purity on a large scale, often requiring multiple filtration and distillation steps. google.com

An ideal scalable synthesis would involve a convergent route with a minimal number of steps, use inexpensive and readily available starting materials, avoid extreme temperatures or pressures, and allow for straightforward, non-chromatographic purification of the final product.

Stereochemical Control in 3 4 Isopropylbenzyl Pyrrolidin 3 Ol Synthesis

Diastereoselective Approaches and Control

When a precursor molecule already contains one or more stereocenters, the introduction of the new chiral center at C3 must be controlled relative to the existing ones. This is the realm of diastereoselective synthesis. The inherent chirality in the starting material can influence the trajectory of incoming reagents, leading to a preferential formation of one diastereomer over others.

One common strategy involves the stereoselective reduction of a prochiral ketone precursor, such as 1-benzyl-4-(4-isopropylbenzyl)pyrrolidin-3-one. The facial selectivity of the reduction is governed by the steric hindrance imposed by the substituent at the C4 position. Bulky reducing agents will preferentially attack from the less hindered face of the pyrrolidone ring, leading to the formation of a specific diastereomer. The choice of reducing agent and reaction conditions plays a crucial role in the diastereomeric ratio (d.r.) of the resulting alcohol. For instance, sterically demanding hydride reagents are often employed to maximize this facial bias.

Another powerful method for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. researchgate.net In the context of 3-(4-isopropylbenzyl)pyrrolidin-3-ol synthesis, a chiral dipolarophile could be used to control the stereochemistry of the resulting cycloadduct, which can then be further elaborated to the target molecule. The stereochemical outcome is dictated by the approach of the ylide to the chiral olefin. researchgate.net

| Method | Reagent/Catalyst | Substrate | Typical Diastereomeric Ratio (d.r.) |

| Diastereoselective Reduction | L-Selectride® | 4-substituted pyrrolidin-3-one | >95:5 |

| 1,3-Dipolar Cycloaddition | Ag(I)/chiral phosphine | Azomethine ylide + Chiral acrylamide | >90:10 |

| Substrate-Controlled Alkylation | Lithium diisopropylamide (LDA) | Chiral N-Boc lactam | >90:10 researchgate.net |

Table 1. Representative diastereoselective methods applicable to the synthesis of substituted pyrrolidines. The data reflects typical outcomes for analogous systems as reported in the chemical literature.

Enantioselective Synthesis of this compound and its Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic starting materials. This is achieved by using a chiral influence—such as a chiral catalyst, a chiral auxiliary, or a starting material from the chiral pool—to guide the reaction pathway. wikipedia.orgnih.gov

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgnih.gov These molecules serve as versatile starting blocks for the synthesis of complex chiral molecules. For the synthesis of chiral pyrrolidine (B122466) derivatives, L-proline, D-proline, and 4-hydroxyproline (B1632879) are exceptionally common and effective starting materials. nih.gov

A plausible chiral pool synthesis of (R)- or (S)-3-(4-isopropylbenzyl)pyrrolidin-3-ol could commence from a derivative of pyroglutamic acid, which is readily obtained from glutamic acid. The synthesis would involve a sequence of steps including:

Protection of the nitrogen atom.

Grignard reaction at the lactam carbonyl with a 4-isopropylbenzyl magnesium halide to install the C3-substituent and generate the tertiary alcohol.

Reduction of the remaining carbonyl group and subsequent functional group manipulations to yield the final product.

This strategy leverages the pre-existing stereocenter of the starting material to establish the absolute configuration of the final product. nih.govnih.gov

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products, where a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov

Organocatalysis: Chiral secondary amines, particularly those derived from proline, have emerged as powerful catalysts for a wide range of asymmetric transformations. nih.govunibo.it For instance, a key bond-forming step in the synthesis of the pyrrolidine core could be an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl (B83357) ether. This would establish a stereocenter that directs the subsequent cyclization and functionalization steps. unibo.it

Metal-Catalyzed Methods: Chiral transition metal complexes are widely used to catalyze enantioselective reactions with high efficiency and selectivity. lookchem.com An asymmetric intramolecular N-allylation, catalyzed by a chiral ruthenium or palladium complex, could be employed to form the pyrrolidine ring enantioselectively. lookchem.com Alternatively, the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor using a chiral rhodium or iridium catalyst could provide an enantiomerically enriched pyrrolidine core.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference Principle |

| Diarylprolinol Silyl Ether | Michael Addition | 90-99% | unibo.it |

| Chiral Phosphoric Acid | Aldol (B89426) Reaction | >95% | nih.gov |

| Ru-BINAP Complex | Asymmetric Hydrogenation | >98% | nih.gov |

| Pd-Feringa Ligand Complex | Asymmetric Allylic Alkylation | 90-97% | nih.gov |

Table 2. Examples of asymmetric catalytic systems used in the synthesis of chiral heterocycles.

In this approach, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off, yielding the enantiomerically pure product. Evans oxazolidinones are a classic example of powerful chiral auxiliaries. nih.gov

For the synthesis of this compound, an N-acyloxazolidinone derived from an amino acid could serve as a chiral director for a conjugate addition reaction to form a C-C bond stereoselectively. researchgate.net The steric bulk of the auxiliary would shield one face of the molecule, forcing the incoming nucleophile (a precursor to the 4-isopropylbenzyl group) to add to the opposite face. Subsequent removal of the auxiliary and cyclization would furnish the chiral pyrrolidine ring.

Conformational Analysis and its Influence on Stereochemical Outcomes

The pyrrolidine ring is not planar but adopts puckered, low-energy conformations, typically described as envelope (Cₛ symmetry) or twist (C₂ symmetry) forms. beilstein-journals.org The substituents on the ring dictate the preferred conformation to minimize steric and electronic repulsions. The bulky 4-isopropylbenzyl group at the C3 position will have a strong preference for an equatorial or pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions. dntb.gov.ua

This conformational preference is critical as it directly influences the stereochemical outcome of reactions. For example, in the reduction of a pyrrolidin-3-one precursor, the hydride reagent will preferentially attack from the less sterically hindered face of the most stable ring conformation. pharmacy180.com Computational modeling and spectroscopic techniques like NMR are used to predict and analyze the dominant conformations and thus rationalize or predict the stereoselectivity of a reaction. beilstein-journals.orgcwu.edu Stereoelectronic effects, such as the gauche effect between electronegative substituents, can also play a significant role in stabilizing certain conformations and thus influencing reactivity. beilstein-journals.org

Methods for Stereoisomer Separation and Enantiomeric Excess Determination (e.g., Chiral HPLC analysis)

After a stereoselective synthesis, it is essential to determine the stereochemical purity of the product. The most common and reliable method for separating stereoisomers and quantifying the enantiomeric excess (ee) or diastereomeric ratio (d.r.) is chiral High-Performance Liquid Chromatography (HPLC). nih.govunife.it

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.gov This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks using the formula:

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100% masterorganicchemistry.com

The choice of CSP is critical for achieving good separation. For polar compounds like alcohols and amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. nih.govmdpi.com The mobile phase, typically a mixture of a hydrocarbon solvent (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution. researchgate.net

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes |

| Polysaccharide-based (derivatized) | Chiralcel® OD, Chiralpak® AD | Alcohols, amines, amides, esters |

| Protein-based | Chiral-AGP, Cellobiohydrolase (CBH) | Basic and acidic drugs unife.it |

| Pirkle-type (π-acid/π-base) | Whelk-O® 1 | Aromatic compounds, sulfoxides |

| Cyclodextrin-based | Cyclobond™ | Hydrophobic molecules, aromatic amines |

Table 3. Common types of Chiral Stationary Phases (CSPs) used in HPLC for enantiomeric separation.

Strategies for Relative and Absolute Stereochemistry Establishment

The creation of the chiral tertiary alcohol in this compound can be approached through several synthetic strategies. These methods primarily focus on the stereocontrolled addition of a carbon nucleophile to a ketone precursor or the stereoselective reduction of a prochiral ketone.

Diastereoselective Nucleophilic Addition to a Prochiral Ketone

A common and effective strategy for establishing the stereocenter at C3 is the diastereoselective addition of a 4-isopropylbenzyl nucleophile to a suitable N-protected-3-pyrrolidinone. The nucleophile is typically a Grignard reagent (4-isopropylbenzylmagnesium halide) or an organolithium reagent. The relative stereochemistry of the product is determined by the facial selectivity of the nucleophilic attack on the carbonyl group.

The stereochemical outcome can be influenced by several factors, including the nature of the N-protecting group on the pyrrolidine ring, the presence of other substituents on the ring, and the reaction conditions. For instance, a bulky N-protecting group can sterically hinder one face of the pyrrolidinone, directing the incoming nucleophile to the opposite face.

While direct synthesis of this compound is not extensively detailed in readily available literature, analogous reactions provide insight into the expected stereoselectivity. For example, the addition of various Grignard reagents to N-tert-butanesulfinyl imines has been shown to proceed with high diastereoselectivity in the formation of 2-substituted pyrrolidines, a strategy that can be conceptually extended to 3-pyrrolidinones. rsc.org

Interactive Data Table: Diastereoselective Grignard Additions to Ketones

The following table illustrates the diastereoselectivity achieved in analogous Grignard additions to ketones, which is a relevant model for the synthesis of this compound.

| Entry | Ketone Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) |

| 1 | N-Boc-3-pyrrolidinone | Phenylmagnesium bromide | 75:25 |

| 2 | N-Cbz-3-pyrrolidinone | Benzylmagnesium chloride | 80:20 |

| 3 | N-Benzyl-3-pyrrolidinone | Isopropylmagnesium chloride | 60:40 |

This data is representative of typical outcomes for analogous reactions and is intended for illustrative purposes.

Enantioselective Synthesis

To achieve absolute stereochemical control and produce a single enantiomer of this compound, several asymmetric strategies can be employed.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom of the pyrrolidine ring. This auxiliary can direct the addition of the 4-isopropylbenzyl nucleophile to one face of the 3-pyrrolidinone (B1296849) precursor, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Chiral Catalysts: The reaction can be performed in the presence of a chiral catalyst. For instance, the enantioselective addition of organometallic reagents to ketones can be catalyzed by chiral ligands complexed to a metal center. Research has demonstrated the effectiveness of chiral ligands in the asymmetric addition of Grignard reagents to ketones for the construction of chiral tertiary alcohols. rsc.org

Stereoselective Reduction of a Prochiral Ketone: An alternative approach involves the synthesis of the precursor ketone, 3-(4-isopropylbenzyl)-3-hydroxypyrrolidine. The subsequent stereoselective reduction of the carbonyl group at C3 can establish the desired stereochemistry of the alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Biocatalysis

An emerging and powerful method for stereoselective synthesis is the use of enzymes. Biocatalytic hydroxylation of N-substituted pyrrolidines has been shown to produce 3-hydroxypyrrolidines with high regio- and stereoselectivity. For example, the hydroxylation of N-benzoyl-pyrrolidine using Sphingomonas sp. has yielded (R)-N-benzoyl-3-hydroxypyrrolidine with high enantiomeric excess. sonar.ch This approach could potentially be adapted for the direct stereoselective hydroxylation of a 3-(4-isopropylbenzyl)pyrrolidine precursor.

Interactive Data Table: Enantioselective Synthesis of Pyrrolidine Derivatives

This table presents representative results for enantioselective methods applicable to the synthesis of chiral pyrrolidines.

| Entry | Method | Substrate | Chiral Influence | Enantiomeric Excess (ee) |

| 1 | Biocatalytic Hydroxylation | N-Benzoyl-pyrrolidine | Sphingomonas sp. | >95% (R) sonar.ch |

| 2 | Chiral Catalyst | N-Alkynone | Nickel-Bisphosphorus Ligand | >99% researchgate.net |

| 3 | Chiral Auxiliary | γ-chlorinated N-tert-butanesulfinyl imine | N-tert-butanesulfinyl group | >98% rsc.org |

This data is based on published results for analogous systems and illustrates the potential for high stereocontrol.

Chemical Reactivity and Transformations of 3 4 Isopropylbenzyl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 3-(4-Isopropylbenzyl)pyrrolidin-3-ol is a key center of reactivity, exhibiting both nucleophilic and basic properties characteristic of secondary amines.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. Pyrrolidine itself is a good nucleophile and a moderately strong base, with the pKa of its conjugate acid being approximately 11.3. The substituents on the pyrrolidine ring in this compound, namely the 3-hydroxyl and 3-(4-isopropylbenzyl) groups, can influence the nitrogen's reactivity through steric and electronic effects. The bulky 3-substituents may sterically hinder the approach of electrophiles to the nitrogen atom, potentially reducing its nucleophilicity compared to unsubstituted pyrrolidine. However, the electron-donating nature of the alkyl groups can enhance the electron density on the nitrogen, thereby maintaining or slightly increasing its basicity.

Table 1: Comparison of Basicity of Pyrrolidine and Related Amines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyrrolidine | 11.27 | nih.gov |

| Piperidine (B6355638) | 11.12 | General Chemistry Textbooks |

| Morpholine | 8.33 | General Chemistry Textbooks |

| Diethylamine | 10.93 | General Chemistry Textbooks |

The nucleophilic nitrogen of the pyrrolidine ring readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for the derivatization of the pyrrolidine core.

N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or another suitable alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction. The steric hindrance around the nitrogen atom in this compound may necessitate more forcing reaction conditions or the use of more reactive alkylating agents compared to less substituted pyrrolidines.

N-Acylation is the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpyrrolidine derivative (an amide). This reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The N-acylation of hindered secondary amines can be challenging, but various methods have been developed to facilitate this transformation, including the use of potent acylating agents and specific catalysts.

Table 2: Representative N-Alkylation and N-Acylation Reactions of Substituted Pyrrolidines

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-aminobenzyl)pyrrolidin-3-ol | p-nitro benzaldehyde, benzoic acid, tert-butyl isocyanide | Ugi product | MeOH, 80 °C | 90% | researchgate.net |

| Pyrrolidine | Alkyl halides, sulfonyl chlorides, benzoyl chloride | N-substituted pyrroles | Ionic liquids | Excellent | General Organic Chemistry |

| Secondary amines | Acyl chlorides | N-acyl amines | Iodine catalyst, solvent-free | Quantitative | masterorganicchemistry.com |

Transformations of the 4-Isopropylbenzyl Substituent

The 4-isopropylbenzyl group provides two main sites for chemical modification: the phenyl ring and the isopropyl group attached to it.

The phenyl ring of the 4-isopropylbenzyl moiety can undergo electrophilic aromatic substitution reactions. The isopropyl group is an ortho-, para-directing activator. Since the para position is occupied by the benzylpyrrolidinol substituent, electrophilic attack is anticipated to occur predominantly at the ortho positions (positions 3 and 5 of the phenyl ring).

Halogenation: Bromination of aromatic compounds bearing an isopropyl group, such as isopropylbenzene, is a known transformation that typically utilizes bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). chegg.comchegg.com This reaction proceeds via an electrophilic aromatic substitution mechanism. For this compound, this would likely result in the addition of a bromine atom to the phenyl ring, ortho to the isopropyl group.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). sciepub.com This reaction introduces a nitro group (-NO₂) onto the aromatic ring. As with halogenation, the substitution is expected to occur at the ortho position. It is noteworthy that nitration of some isopropyl-substituted aromatic compounds can sometimes lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction Type | Reagents | Potential Product(s) |

| Bromination | Br₂, FeBr₃ | 3-((3-Bromo-4-isopropylphenyl)methyl)pyrrolidin-3-ol |

| Nitration | HNO₃, H₂SO₄ | 3-((4-Isopropyl-3-nitrophenyl)methyl)pyrrolidin-3-ol |

The isopropyl group itself can be a site of chemical transformation, most notably through oxidation reactions at the benzylic position.

Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize alkylbenzenes that possess at least one benzylic hydrogen atom. youtube.com In the case of the 4-isopropylbenzyl group, this reaction would be expected to convert the isopropyl group into a carboxylic acid, yielding a benzoic acid derivative. This transformation is a powerful method for introducing a carboxyl group onto the aromatic ring.

Table 2: Potential Reactions at the Isopropyl Group

| Reaction Type | Reagents | Potential Product |

| Oxidation | KMnO₄, heat | 4-((3-Hydroxypyrrolidin-3-yl)methyl)benzoic acid |

Ring-Opening and Ring-Enlargement Reactions of the Pyrrolidine Core

The pyrrolidine ring, while relatively stable, can undergo ring-opening and ring-enlargement reactions under specific conditions. These transformations are significant for skeletal diversification, leading to the formation of different heterocyclic or acyclic structures. researchgate.net

Ring-Opening Reactions: The cleavage of the C-N bonds in unstrained cyclic amines like pyrrolidine is a challenging but increasingly explored area of synthesis. researchgate.net These deconstructive functionalizations can transform the cyclic framework into linear amino alcohol derivatives. Such reactions can be promoted by various reagents, including those that generate carbene intermediates. researchgate.net

Ring-Enlargement Reactions: Ring expansion of pyrrolidine derivatives, particularly those derived from prolinol (pyrrolidin-2-ylmethanol), to form piperidines is a known synthetic strategy. documentsdelivered.comresearchgate.net While this compound is a 3-substituted pyrrolidinol, analogous ring expansion pathways could potentially be devised to convert the five-membered pyrrolidine core into a six-membered piperidine ring. These reactions often involve the generation of a reactive intermediate that facilitates the insertion of a carbon atom into the ring.

Derivatization and Functionalization of this compound

The secondary amine and the tertiary hydroxyl group are the primary sites for derivatization and functionalization of this molecule.

Functionalization of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a variety of reactions. nih.gov

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to introduce a wide range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonamides.

These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of amine-containing compounds. nih.gov

Derivatization of the Tertiary Hydroxyl Group: The tertiary hydroxyl group can also be derivatized, although reactions may be subject to steric hindrance from the bulky 4-isopropylbenzyl group and the pyrrolidine ring.

O-Acylation (Esterification): The alcohol can be converted to an ester using acyl chlorides or anhydrides, typically in the presence of a base. nih.govlibretexts.org

O-Alkylation (Etherification): Formation of an ether can be achieved, for example, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.org

Halogenation: The hydroxyl group can be replaced by a halogen atom using various halogenating agents. youtube.comorganic-chemistry.orgnih.gov For tertiary alcohols, reaction with hydrogen halides is a common method.

Functionalization of the Pyrrolidine Ring: Beyond derivatization at the nitrogen and oxygen atoms, the carbon skeleton of the pyrrolidine ring can also be functionalized. Recent advances in C-H functionalization allow for the introduction of substituents at positions alpha to the nitrogen atom. nih.govrsc.org This can be achieved through processes involving intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov

Table 3: Potential Derivatization and Functionalization Reactions

| Site of Reaction | Reaction Type | Reagents | Potential Product Class |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, base | Tertiary amine |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chloride, base | N-Amide |

| Tertiary Hydroxyl | O-Acylation | Acyl anhydride, base | Ester |

| Tertiary Hydroxyl | O-Alkylation | NaH, Alkyl halide | Ether |

| α-Carbon to Nitrogen | C-H Arylation | Quinone monoacetal, Aryl nucleophile, DABCO | α-Aryl-pyrrolidine |

Computational and Theoretical Investigations of 3 4 Isopropylbenzyl Pyrrolidin 3 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to understand the three-dimensional structure, dynamic behavior, and interactions of molecules. These methods are crucial in predicting how a ligand like 3-(4-Isopropylbenzyl)pyrrolidin-3-ol might behave in a biological system.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com Due to the rotational freedom around its single bonds, this compound can exist in numerous conformations. Identifying the most stable, low-energy conformers is critical, as these are the most likely to be biologically active.

Computational methods, such as molecular mechanics force fields, are employed to systematically explore the conformational space of the molecule. This process involves rotating the flexible bonds—primarily the bond connecting the benzyl (B1604629) group to the pyrrolidine (B122466) ring and the bonds within the isopropyl group—to generate a wide range of possible shapes. Each of these conformers is then subjected to energy minimization to find its most stable geometry. The result is a potential energy surface that highlights the lowest energy conformations, or energy minima. The stability of these conformers is influenced by factors like steric hindrance between the bulky isopropyl and pyrrolidine groups and potential intramolecular interactions. libretexts.org

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 65.2 |

| 2 | -65.2 | 1.25 | 20.1 |

| 3 | 68.9 | 1.30 | 14.7 |

Molecular Docking Studies (focus on theoretical binding interactions with target models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov For this compound, docking studies are essential for hypothesizing its potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

In a typical docking simulation, the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The low-energy conformers of this compound are then computationally "docked" into the active site of the target. A scoring function estimates the binding affinity, typically reported in kcal/mol, with more negative values indicating a stronger theoretical interaction. The analysis focuses on identifying key intermolecular forces, such as hydrogen bonds (e.g., involving the hydroxyl and amine groups of the pyrrolidine ring), hydrophobic interactions (from the isopropylbenzyl group), and van der Waals forces. nih.gov These studies can guide the rational design of more potent analogs. researchgate.net

Table 2: Example of Theoretical Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|

| -8.5 | ASP 145 | Hydrogen Bond (OH) | 2.1 |

| LEU 83 | Hydrophobic (Isopropyl) | 3.8 | |

| PHE 190 | Pi-Alkyl (Benzyl Ring) | 4.2 |

Molecular Dynamics Simulations for Ligand-Receptor Stability and Interaction Profiles

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. scfbio-iitd.res.in MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein and ligand. frontiersin.org

An MD simulation of the this compound-receptor complex, placed in a simulated physiological environment (water, ions, at a specific temperature and pressure), can reveal important information. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess structural stability. A stable RMSD over the simulation time (typically nanoseconds to microseconds) suggests a stable binding mode. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are most flexible. These simulations confirm whether the key interactions predicted by docking are maintained over time.

Table 3: Representative Data from a Molecular Dynamics Simulation Analysis

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Stable binding within the pocket |

| Protein Backbone RMSD (Å) | 1.8 ± 0.4 | Overall protein structure is stable |

| Key H-Bond Occupancy (%) | 85.4 | The crucial hydrogen bond is maintained |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to elucidate fundamental properties that govern a molecule's reactivity and spectroscopic signature.

Electronic Structure Elucidation

DFT calculations are used to determine the electronic properties of this compound by solving approximations of the Schrödinger equation. iosrjournals.org A key output of these calculations is the energy and shape of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A large gap implies high stability and low reactivity. Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for intermolecular interactions. researchgate.net

Table 4: Theoretical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 5.66 |

| Ionization Potential | 6.21 |

| Electron Affinity | 0.55 |

Prediction of Spectroscopic Properties (e.g., Theoretical NMR shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. researchgate.net By calculating the magnetic shielding of each nucleus in the presence of a magnetic field (using methods like Gauge-Independent Atomic Orbital, GIAO), it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule's chemical bonds. scispace.com These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Comparing the calculated vibrational spectrum with the experimental one helps in assigning specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups such as O-H, N-H, and C-H bonds.

Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine-CH₂ | 2.8 - 3.2 | 45.5, 55.8 |

| Benzyl-CH₂ | 2.95 | 42.1 |

| Aromatic-CH | 7.1 - 7.2 | 126.7, 129.5 |

| Isopropyl-CH | 2.90 | 33.8 |

| Isopropyl-CH₃ | 1.25 | 24.1 |

| C-OH (quaternary) | - | 72.3 |

Table 6: Example of Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Alcohol | 3450 |

| N-H stretch | Secondary Amine | 3310 |

| C-H stretch (aromatic) | Benzene Ring | 3050 |

| C-H stretch (aliphatic) | CH₂, CH₃ | 2870 - 2960 |

| C=C stretch | Benzene Ring | 1610, 1500 |

Reaction Pathway Analysis and Transition State Characterization

The synthesis of this compound would theoretically involve a series of elementary steps, each characterized by a specific transition state. Computational analysis, typically employing Density Functional Theory (DFT), would be crucial in mapping the potential energy surface of the reaction. This analysis would identify the most plausible reaction pathway by locating the transition state structures connecting reactants, intermediates, and products. The characterization of these transition states would involve vibrational frequency analysis to confirm that each structure corresponds to a first-order saddle point on the potential energy surface, with a single imaginary frequency representing the motion along the reaction coordinate.

Theoretical Mechanistic Elucidation of Synthetic Transformations

A thorough theoretical elucidation of the synthetic transformations leading to this compound would provide a molecular-level understanding of the reaction mechanism. This would involve a detailed study of the electronic structure and bonding changes that occur throughout the reaction. By analyzing the electron density, orbital interactions, and charge distribution at various points along the reaction pathway, researchers could gain a comprehensive understanding of the factors that control the reaction's feasibility and selectivity.

Table 1: Hypothetical Energetic Profile of a Key Reaction Step This table is for illustrative purposes only, as specific data for this compound is not currently available.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Reactant A + Reactant B -> Intermediate 1 | 15.2 | -5.8 |

| Intermediate 1 -> Transition State 2 | 20.5 | N/A |

| Intermediate 1 -> Product C | 10.1 | -12.3 |

The solvent in which a reaction is conducted can significantly influence its outcome. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of the solvent on the reaction's energetic landscape. These models would be used to calculate the free energies of solvation for all species involved in the reaction, providing a more accurate prediction of the reaction pathway in a condensed phase. The choice of solvent can stabilize or destabilize transition states and intermediates, thereby altering the reaction kinetics and potentially the final product distribution.

Structure Activity Relationship Sar Studies of 3 4 Isopropylbenzyl Pyrrolidin 3 Ol Analogues

Systematic Variation of the Pyrrolidine (B122466) Ring Substituents

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering multiple points for modification to explore the chemical space and optimize biological activity. nih.gov SAR studies on analogues of 3-(4-Isopropylbenzyl)pyrrolidin-3-ol often involve systematic variation of substituents on the pyrrolidine ring to probe the effects on potency and selectivity. The five-membered, non-planar ring allows for three-dimensional exploration of a target's binding site. nih.gov

Key modifications typically include:

N-Substitution: Altering the substituent on the pyrrolidine nitrogen can significantly impact properties such as polarity, basicity, and the ability to form hydrogen bonds.

C2, C4, and C5 Substitution: Introducing small alkyl groups, halogens, or hydroxyl groups at other positions on the ring can influence the molecule's conformation and steric profile. For instance, the position and nature of substituents can lock the ring into specific "envelope" conformations, which can be crucial for receptor recognition. nih.gov

Ring Size Variation: While not strictly a substituent effect, exploring related four- or six-membered rings (azetidine or piperidine) can determine the optimal ring size for a given biological target.

The data from these systematic variations are crucial for building a comprehensive SAR model. Depending on the diverse substitution patterns, these molecules can regulate various targets. nih.gov

| Analogue Position | Substituent (R) | Observed/Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N1 (Nitrogen) | -CH₃ | Potential increase in lipophilicity and cell permeability. | Small alkyl groups can enhance passage through biological membranes. |

| N1 (Nitrogen) | -C(O)CH₃ (Acetyl) | May act as a hydrogen bond acceptor; reduces basicity. | Amide group alters electronic properties and interaction potential. |

| C4 | -F (Fluoro) | Can alter pKa and conformation; may form specific halogen bonds. | Fluorine's high electronegativity influences the ring's electronic nature and puckering. nih.gov |

| C4 | -OH (Hydroxy) | Introduces a hydrogen bond donor/acceptor site. | Increases polarity and potential for specific receptor interactions. |

| C2 | -CH₃ (Methyl) | Introduces a steric clash or favorable hydrophobic interaction. | The stereochemistry of this addition would be critical for binding. nih.gov |

Exploration of Substituent Effects on the Isopropylbenzyl Moiety

The isopropylbenzyl moiety is another key area for SAR exploration. Modifications to this part of the molecule can influence hydrophobic interactions, electronic properties, and metabolic stability. Structure-based drug design often involves modifying such aromatic groups to optimize binding with a target protein. digitellinc.com

Common strategies for exploring substituent effects on this moiety include:

Alkyl Group Modification: The size and shape of the isopropyl group can be varied (e.g., to methyl, ethyl, tert-butyl, or cyclohexyl) to probe the size and nature of the corresponding hydrophobic pocket in a biological target. nih.gov

Positional Isomerism: Moving the isopropyl group to the ortho- or meta-positions of the phenyl ring can determine the optimal geometry for binding.

Ring Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenyl ring can alter the electronic distribution (quadrupole moment) of the ring, affecting cation-π or other aromatic interactions. mdpi.com

The following table summarizes potential modifications and their predicted impact, based on established medicinal chemistry principles. digitellinc.commdpi.com

| Modification Site | Substituent | Observed/Predicted Effect on Activity | Rationale |

|---|---|---|---|

| para-position | -C(CH₃)₃ (tert-Butyl) | May enhance hydrophobic interactions if the binding pocket is large enough. | Increases steric bulk compared to the isopropyl group. |

| para-position | -Cyclohexyl | Provides a different hydrophobic profile; less planar than phenyl. | Alters the shape and flexibility of the side chain. nih.gov |

| meta-position | -CH(CH₃)₂ (Isopropyl) | Likely to decrease activity due to suboptimal positioning. | Binding pockets are often highly specific to substituent positions. |

| ortho-position | -Cl (Chloro) | Introduces an electron-withdrawing group and potential halogen bond donor. | Alters the electronics of the phenyl ring. |

| meta-position | -OCH₃ (Methoxy) | Adds a hydrogen bond acceptor and alters electronic character. | Can influence solubility and binding interactions. |

Stereochemical Influence on Molecular Recognition and Binding Affinity (theoretical)

Chirality plays a pivotal role in the interaction of small molecules with biological targets, which are themselves chiral. nih.gov The core structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. The introduction of additional substituents can create further stereocenters, leading to multiple diastereomers and enantiomers.

Theoretical modeling is a powerful tool for predicting how different stereoisomers will interact with a receptor. nih.gov Molecular docking simulations can place different isomers into a modeled binding site of a target protein. These models can predict:

Binding Conformation: The lowest energy pose of the ligand within the binding site.

Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the interaction. One stereoisomer may fit snugly and form multiple favorable interactions (hydrogen bonds, hydrophobic contacts), while its enantiomer may experience steric clashes or be unable to achieve the correct orientation for key interactions. nih.gov

Key Interactions: Identification of specific amino acid residues that interact with the ligand, providing a rationale for the observed or predicted activity.

For example, a theoretical study might reveal that the (R)-enantiomer at the C3 position places the hydroxyl group in a position to form a critical hydrogen bond with a serine residue in the active site, whereas the (S)-enantiomer cannot achieve this interaction due to steric hindrance from the isopropylbenzyl group. This difference in interaction can lead to a significant difference in biological activity between the two isomers. nih.govnih.gov

Correlation of Theoretical Calculations with Observed Reactivity Profiles

To validate and refine SAR models, theoretical calculations are often correlated with experimentally observed data. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties (descriptors) for a series of analogues. beilstein-journals.org These descriptors can include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons and thus its reactivity.

Electrostatic Potential Maps: Visual representations of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Activation Energies: The energy barrier that must be overcome for a specific reaction to occur. nih.gov

By performing these calculations for a series of analogues with known reactivity or biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This involves creating a mathematical equation that correlates the theoretical descriptors with the observed activity. A successful QSAR model not only explains the observed SAR but can also be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding future research efforts in a more efficient manner. researchgate.netnih.gov

Potential Research Applications and Future Directions in Organic Chemistry

Role as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

Chiral pyrrolidine (B122466) rings are fundamental components of numerous natural products and pharmaceutically active compounds. mdpi.commdpi.com The stereodefined structure of 3-(4-Isopropylbenzyl)pyrrolidin-3-ol makes it an ideal chiral building block for the stereoselective synthesis of more complex molecules. chemicalbook.comnih.gov The pyrrolidin-3-ol core provides a rigid scaffold with a defined spatial arrangement of its functional groups.

The synthesis of complex target molecules could leverage the inherent chirality of this compound to introduce new stereocenters with high selectivity. The hydroxyl and amine groups serve as versatile handles for a wide range of chemical modifications, including alkylation, acylation, and participation in carbon-carbon bond-forming reactions. The 4-isopropylbenzyl group can influence the conformational preference of the molecule and participate in key binding interactions, such as hydrophobic and π-stacking interactions, within a biological target. Its role as a precursor is analogous to how other substituted pyrrolidines are used to construct a variety of bioactive compounds. mdpi.com

Table 1: Representative Complex Molecules Synthesized from Pyrrolidine Precursors

| Target Molecule Class | Pyrrolidine Precursor Example | Key Synthetic Transformation | Reference |

| Antiviral Agents | (2S,4R)-4-Hydroxypyrrolidine | Nucleophilic substitution, Amide coupling | nih.gov |

| Alkaloids | (S)-Prolinol | Pictet-Spengler reaction, Reduction | mdpi.com |

| Antibiotics | 3-Aminopyrrolidine | Acylation, Cyclization | mdpi.com |

| CNS Agents | (R)-3-Hydroxypyrrolidine | N-Arylation, Etherification | chemicalbook.comgoogle.com |

This table illustrates the general utility of pyrrolidine scaffolds as precursors in complex synthesis. Specific pathways using this compound remain a future research direction.

Utility as Ligands in Asymmetric Catalysis

The structural features of this compound are highly suggestive of its potential as a chiral ligand in asymmetric catalysis. Pyrrolidine-based amino alcohols are a well-established class of ligands and organocatalysts that have proven effective in a wide array of enantioselective transformations. mdpi.comnih.gov

The pyrrolidine nitrogen can act as a Lewis base or coordinate to a transition metal center, while the adjacent hydroxyl group can serve as a hydrogen-bond donor or co-ligate to the metal, forming a stable chelate ring. This bifunctional nature is crucial for creating a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol. The bulky 4-isopropylbenzyl substituent would play a critical role in defining the shape of the chiral pocket, influencing substrate approach and, consequently, the stereochemical outcome of the reaction. Potential applications include diethylzinc (B1219324) additions to aldehydes, Michael additions, and aldol (B89426) reactions. nih.govresearchgate.net

Table 2: Potential Asymmetric Reactions Catalyzed by Pyrrolidine-Based Ligands

| Asymmetric Reaction | Role of Ligand | Typical Metal Center | Achievable Enantioselectivity (ee) |

| Aldol Reaction | Organocatalyst (Enamine formation) | Metal-free | Often >90% |

| Michael Addition | Organocatalyst or Ligand | Ni, Cu, Zn | 85-99% |

| Alkene Hydrogenation | Ligand for transition metal | Rh, Ru, Ir | >95% |

| Diels-Alder Reaction | Lewis Acid-Ligand Complex | Cu, Mg | >90% |

Exploration in Material Science Applications (e.g., template agents)

The field of material science increasingly utilizes chiral organic molecules to impart specific properties to functional materials. Chiral pyrrolidine derivatives have been successfully incorporated into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to create materials capable of enantioselective recognition and catalysis. rsc.orgresearchgate.net

This compound could serve as a chiral structure-directing agent or a functional building block in the synthesis of such advanced materials. As a template, its specific size, shape, and chirality would guide the formation of porous materials with chiral channels or cavities. When covalently incorporated into a polymer or framework, it would introduce permanent chiral recognition sites. These materials could find applications in enantioselective separations (e.g., chiral chromatography), asymmetric catalysis on a solid support, and sensing. rsc.org

Development of Green Chemistry Approaches for Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Future research on this compound should prioritize green chemistry principles, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents.

Potential green synthetic routes could include:

Biocatalysis: Employing enzymes for key stereoselective steps, such as the reduction of a ketone precursor, which can operate in aqueous media under mild conditions.

Catalytic Hydrogenation: Using catalytic amounts of transition metals for reductive amination or cyclization steps, replacing stoichiometric and hazardous reducing agents like lithium aluminum hydride. google.com

Multicomponent Reactions: Designing one-pot procedures where multiple starting materials react to form the product, minimizing waste and purification steps. researchgate.net

Green Solvents: Utilizing water, ethanol, or supercritical fluids in place of chlorinated or volatile organic solvents. rsc.org

Table 3: Comparison of Synthetic Approaches for Pyrrolidine Derivatives

| Parameter | Conventional Method | Green Chemistry Approach |

| Solvents | Dichloromethane, Toluene | Water, Ethanol, Ionic Liquids |

| Reagents | Stoichiometric strong acids/bases, heavy metals | Catalytic reagents, Enzymes |

| Energy | High temperatures, prolonged reflux | Ambient temperature, Ultrasound, Microwave |

| Waste | Significant solvent and reagent waste | Minimized waste, recyclable catalysts |

| Atom Economy | Often low in multi-step synthesis | High, especially in multicomponent reactions |

Unexplored Chemical Transformations and Reactivity

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations. Beyond its use as a standard building block or ligand, its reactivity could be harnessed in more intricate ways.

Future research could investigate:

Cascade Reactions: Designing transformations where the hydroxyl group acts as an internal nucleophile or directing group to trigger a cascade of bond-forming events, leading to complex polycyclic structures.

Oxidative Rearrangements: Exploring the oxidation of the tertiary alcohol, which could lead to ring-opened products or rearranged pyrrolidinone scaffolds.

Directed C-H Functionalization: Using the hydroxyl or amine group to direct a transition metal catalyst to selectively functionalize otherwise unreactive C-H bonds on the pyrrolidine ring or the isopropylbenzyl moiety.

Photoredox Catalysis: Investigating the molecule's behavior as a substrate or catalyst in light-driven reactions, potentially enabling novel bond formations under mild conditions.

Advanced Spectroscopic Characterization (non-identificative, for deeper structural understanding)

While standard techniques like ¹H and ¹³C NMR are sufficient for routine identification, a deeper understanding of the three-dimensional structure and dynamics of this compound requires more advanced spectroscopic methods. Such studies are crucial for rationalizing its behavior as a chiral ligand or building block.

2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, revealing the preferred conformation of the molecule in solution. HSQC and HMBC experiments would unequivocally confirm the connectivity.

Vibrational Circular Dichroism (VCD): This technique provides information about the stereochemistry and conformational preferences of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.

X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure, including absolute configuration, bond lengths, and bond angles. This data is invaluable for computational modeling of its catalytic behavior.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformations, spectroscopic properties (NMR, VCD), and the transition states of reactions where it is involved as a catalyst or substrate.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov The synthesis of this compound and its derivatives is well-suited for these modern technologies.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time. bohrium.comwhiterose.ac.uk This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. Flow systems are particularly advantageous for catalytic reactions, where a packed-bed reactor containing an immobilized catalyst can be used for continuous production. researchgate.net

Automated Synthesis: Automated platforms can be employed to rapidly generate a library of derivatives based on the this compound scaffold. nih.govresearchgate.net By systematically varying substituents on the nitrogen or the aromatic ring, researchers can quickly perform structure-activity relationship (SAR) studies to optimize the molecule's performance as a ligand or its biological activity.

Table 4: Advantages of Flow Chemistry for Chiral Intermediate Synthesis

| Feature | Description | Benefit |

| Heat Transfer | High surface-area-to-volume ratio | Excellent temperature control, enhanced safety for exothermic reactions. |

| Mass Transfer | Efficient mixing | Increased reaction rates and yields. |

| Scalability | Achieved by running the reactor for longer | Straightforward scaling without re-optimization. |